molecular formula C26H20ClN3O3 B2600108 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 921532-55-0

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2600108
CAS No.: 921532-55-0
M. Wt: 457.91
InChI Key: LKYLVBKVLHCPTF-UHFFFAOYSA-N
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Description

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of pyridazine, xanthene, and carboxamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions

    Pyridazine Ring Formation: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone, followed by cyclization.

    Xanthene Introduction: The xanthene moiety can be introduced via a Friedel-Crafts alkylation reaction using a suitable xanthene precursor.

    Carboxamide Formation: The final step involves the coupling of the pyridazine-xanthene intermediate with a carboxylic acid derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide: shares structural similarities with other pyridazine and xanthene derivatives.

    Pyridazine Derivatives: Compounds such as 3,6-dichloropyridazine and 4-chloropyridazine exhibit similar core structures but differ in their substituents and functional groups.

    Xanthene Derivatives: Compounds like fluorescein and rhodamine share the xanthene core but have different functional groups attached.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16ClN5O
  • Molecular Weight : 354.8 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a xanthene core with a carboxamide group and a pyridazinone moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazinone Core : This involves the reaction of 4-chlorobenzaldehyde with appropriate hydrazones.
  • Xanthene Core Construction : The xanthene structure is constructed through cyclization reactions involving phenolic compounds.
  • Final Coupling Reaction : The final product is obtained by coupling the pyridazinone with the xanthene derivative, often facilitated by coupling agents like EDC or DCC.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound can modulate receptor activity, potentially affecting signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.0Induction of apoptosis via mitochondrial pathways
MCF-7 (Breast Cancer)7.5Inhibition of cell cycle progression
HT-29 (Colorectal Cancer)6.0Activation of caspase pathways

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, as shown in studies using NIH3T3 fibroblast cells.

Case Studies

  • Study on A549 Cells :
    • A study demonstrated that treatment with this compound led to significant apoptosis in A549 cells, characterized by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2. This suggests that the compound effectively triggers programmed cell death in lung cancer cells .
  • MCF-7 Cell Line Evaluation :
    • In MCF-7 breast cancer cells, the compound was observed to disrupt cell cycle progression at the G2/M phase, leading to reduced proliferation rates and increased cell death .

Properties

IUPAC Name

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3/c27-18-11-9-17(10-12-18)21-13-14-24(31)30(29-21)16-15-28-26(32)25-19-5-1-3-7-22(19)33-23-8-4-2-6-20(23)25/h1-14,25H,15-16H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYLVBKVLHCPTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C(=O)C=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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